Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate)
Overview
Description
Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) is a chemical compound with the molecular formula C₁₆H₂₅NNa₂O₆S₂ and a molecular weight of 437.49 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) typically involves the reaction of 3,5-dimethylaniline with butane-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and inert atmosphere conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Amines, thiols; reactions are conducted in polar solvents like water or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Applied in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) shares similarities with other sulfonate-based compounds such as Sodium dodecyl sulfate and Sodium 4-(2-hydroxyethyl)piperazine-1-ethanesulfonate (HEPES).
- These compounds also contain sulfonate groups and are used in similar applications .
Uniqueness
Biological Activity
Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate), also known as MADB (CAS No. 209518-16-1), is a sulfonate compound with significant biological activity and potential applications in various fields, including biochemistry and medicine. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₅NNa₂O₆S₂
- Molecular Weight : 437.49 g/mol
- IUPAC Name : Disodium; 4-[3,5-dimethyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate
Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) acts primarily as a ligand that interacts with various molecular targets within biological systems. Its sulfonate groups enhance solubility in aqueous environments, making it suitable for biochemical assays and interactions with proteins and enzymes. The compound has been shown to modulate enzyme activity and influence cellular signaling pathways.
1. Biochemical Assays
MADB is utilized in enzyme spectrophotometry as a reagent for the determination of hydrogen peroxide levels. It serves as a Trinder's reagent, enabling sensitive detection in various biological samples .
2. Drug Delivery Systems
Research indicates that MADB can be employed in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enhances the bioavailability and efficacy of drugs .
3. Cellular Studies
Studies have demonstrated that Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) can influence cell proliferation and apoptosis in cultured cells. Its interaction with specific receptors or signaling molecules may lead to alterations in cellular behavior .
Case Studies
- Enzyme Activity Modulation :
- Antioxidant Properties :
- Toxicological Assessment :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Sodium Dodecyl Sulfate | C₁₂H₂₃NaO₄S | Surfactant; cell lysis |
HEPES | C₈H₁₈N₂O₄S | Buffering agent; minimal biological activity |
MADB | C₁₆H₂₅NNa₂O₆S₂ | Enzyme modulator; antioxidant |
Properties
IUPAC Name |
disodium;4-[3,5-dimethyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6S2.2Na/c1-14-11-15(2)13-16(12-14)17(7-3-5-9-24(18,19)20)8-4-6-10-25(21,22)23;;/h11-13H,3-10H2,1-2H3,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHBILQYQWZSIW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NNa2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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